Cas no 927969-67-3 (6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one)

6-Phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by its unique structural features, including a phenyl group at the 6-position and a 3-(trifluoromethyl)phenylamino substituent at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry research. Its pyrimidin-4(3H)-one core serves as a versatile scaffold for designing kinase inhibitors and other biologically active molecules. The compound’s distinct substitution pattern allows for selective interactions with target proteins, contributing to its potential as a lead structure in drug discovery. Its synthetic accessibility and modifiable functional groups further support its utility in structure-activity relationship studies.
6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one structure
927969-67-3 structure
Product name:6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one
CAS No:927969-67-3
MF:C17H12F3N3O
MW:331.291893959045
CID:6788271
PubChem ID:135773837

6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • CS-0908215
    • 6-PHENYL-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPYRIMIDIN-4-ONE
    • 6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one
    • HY-160039
    • GAC0001E5
    • F3308-0601
    • 927969-67-3
    • AKOS001899547
    • Inchi: 1S/C17H12F3N3O/c18-17(19,20)12-7-4-8-13(9-12)21-16-22-14(10-15(24)23-16)11-5-2-1-3-6-11/h1-10H,(H2,21,22,23,24)
    • InChI Key: NKINUPRRPNHKNN-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)NC1=NC(=CC(N1)=O)C1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 331.09324650g/mol
  • Monoisotopic Mass: 331.09324650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 53.5Ų

6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1956957-10mg
6-Phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one
927969-67-3 98%
10mg
$460.0 2025-02-27
Ambeed
A1956957-5mg
6-Phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one
927969-67-3 98%
5mg
$290.0 2025-02-27

Additional information on 6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one

Introduction to 6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one (CAS No. 927969-67-3) and Its Emerging Applications in Chemical Biology

6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one, identified by the CAS number 927969-67-3, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique molecular architecture, featuring a pyrimidinone core substituted with phenyl and trifluoromethylphenyl groups, positions it as a promising candidate for developing novel bioactive molecules. This compound has been extensively studied for its potential applications in drug discovery, particularly in the modulation of key biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration.

The pyrimidin-4(3H)-one moiety is a well-known pharmacophore in medicinal chemistry, often found in therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The presence of a trifluoromethyl group in the aromatic ring enhances the metabolic stability and binding affinity of the molecule, making it an attractive scaffold for drug design. Additionally, the phenyl and amino substituents contribute to the compound's solubility and bioavailability, further improving its pharmacokinetic properties.

In recent years, computational modeling and high-throughput screening have identified 6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one as a potent inhibitor of various kinases and other enzymes implicated in disease pathways. For instance, studies have demonstrated its inhibitory activity against Janus kinases (JAKs), which play a crucial role in inflammatory responses. The compound's ability to modulate these enzymes suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis and psoriasis.

Moreover, the trifluoromethyl group's electron-withdrawing nature significantly influences the electronic properties of the molecule, enhancing its binding interactions with biological targets. This feature has been exploited in the design of next-generation kinase inhibitors that exhibit higher selectivity and lower toxicity compared to earlier generations of drugs. The compound's structural versatility also allows for further derivatization, enabling researchers to fine-tune its pharmacological properties for specific therapeutic applications.

Emerging research indicates that 6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one may also have applications in oncology. Preclinical studies have shown that it can inhibit the proliferation of certain cancer cell lines by interfering with critical signaling pathways such as MAPK and PI3K/Akt. The compound's dual inhibition of multiple kinases makes it a promising candidate for combination therapies that target diverse aspects of cancer biology.

The synthesis of 6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic rings efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures that the final product meets stringent quality standards before being subjected to biological testing.

In conclusion, 6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one (CAS No. 927969-67-3) represents a significant advancement in chemical biology research due to its versatile structure and promising bioactivity. Its potential applications in modulating key disease-related pathways highlight its importance as a scaffold for developing novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, this compound is poised to play an increasingly vital role in drug discovery efforts worldwide.

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(CAS:927969-67-3)6-phenyl-2-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4(3H)-one
A1241277
Purity:99%/99%
Quantity:5mg/10mg
Price ($):261/414